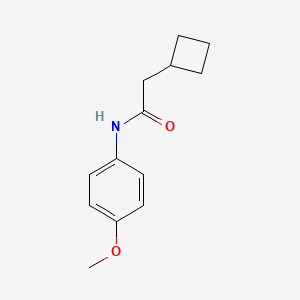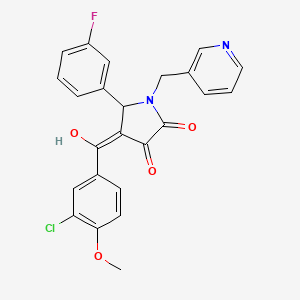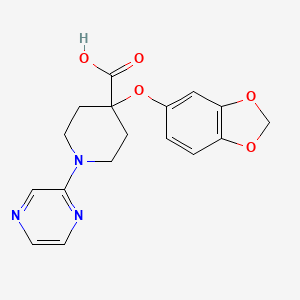![molecular formula C14H16ClFN2O3 B5372213 N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. CFM-2 is a synthetic compound that belongs to the class of spirocyclic amides and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
CFM-2 exerts its analgesic and anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. By inhibiting COX-2 activity, CFM-2 reduces the production of prostaglandins, thereby suppressing inflammation and reducing pain.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been found to produce sedative effects, making it a potential candidate for use as an anesthetic. CFM-2 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammatory conditions. CFM-2 has also been found to produce sedative effects, which could make it a useful anesthetic agent. However, one of the limitations of CFM-2 is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for the study of CFM-2. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on developing novel analogs of CFM-2 with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of CFM-2 in human clinical trials. Overall, CFM-2 represents a promising candidate for the development of novel analgesic, anti-inflammatory, and anesthetic agents.
Métodos De Síntesis
CFM-2 can be synthesized by a multi-step procedure involving the reaction of 3-chloro-4-fluoroaniline with 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide in the presence of copper(I) iodide to yield the spirocyclic amide CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. CFM-2 has also been studied for its potential use as an anesthetic, as it has been found to produce sedative effects in animal models.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-11-9-10(1-2-12(11)16)17-13(19)18-5-3-14(4-6-18)20-7-8-21-14/h1-2,9H,3-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLECOWUDBAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)

![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)